Home > Products > Screening Compounds P54914 > 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid - 1266476-55-4

4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid

Catalog Number: EVT-2932301
CAS Number: 1266476-55-4
Molecular Formula: C5H8N4O2
Molecular Weight: 156.145
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Olmesartan Medoxomil

    Ethyl 6-Methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

      Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293)

      • Relevance: Although LaSOM® 293 does not contain a tetrazole ring like 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, it shares a common scaffold: a dihydropyrimidine ring with an ester group and an aromatic substituent. This structural similarity suggests that LaSOM® 293 could exhibit similar biological activity to 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid or its analogs. []

      4'-(1H-tetrazol-5-yl)-biphenyl-4-carboxylic Acid

      • Relevance: Similar to 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, this compound features both a carboxylic acid group and a tetrazole ring. The difference lies in the linker between these groups: a biphenyl system in the related compound and a butylene chain in the target compound. []

      5-(Pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide

        3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines

        • Relevance: While structurally distinct from 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, the 3-(1H-Tetrazol-5-yl)-β-carbolines share the key tetrazole moiety. This common feature might suggest potential overlapping biological activities, although their mechanisms of action could differ. []

        2-(2-substituted-phenyl)-3-(4-{1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl])-1H-benzoimidazol-2-yl}-phenyl)-thiazolidin-4-ones

          4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One

          • Relevance: Although this chromenopyrimidine derivative shares no direct structural similarity with 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, the research highlights the use of p-toluenesulfonic acid as a catalyst in heterocyclic chemistry. []

          1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones

          • Relevance: These 1,3,4-thiadiazole derivatives, though structurally distinct from 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, highlight the significance of exploring diverse heterocyclic systems with acidic substituents for potential therapeutic applications. []

          11. (±)-1-(Cyclohexyloxycarbonyloxy)-ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116)* Compound Description: TCV-116 is the prodrug of CV-11974, designed to improve oral bioavailability. It is metabolized in vivo to CV-11974, exerting potent and long-lasting antihypertensive effects. TCV-116 demonstrates favorable pharmacokinetic properties and exhibits significant efficacy in reducing blood pressure in various hypertensive rat models. [, , ]* Relevance: TCV-116 is structurally related to 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid through its active metabolite, CV-11974. Both CV-11974 and the target compound share the essential tetrazole ring, highlighting the importance of this moiety in their pharmacological activity. [, , ]

          7-[2-(2-aminothiazol-4-yl)-acetamido]-3-[[[1-(2-dimethylaminoethyl)-1h-tetrazol-5-yl]-thio]methyl]ceph-3-em-4-carboxylic acid (SCE-963)

          • Compound Description: SCE-963 is a novel cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria. It demonstrates potent inhibitory activity against various bacterial strains, including those resistant to other cephalosporins. []
          • Relevance: SCE-963, like 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, contains a tetrazole ring within its structure. While their therapeutic applications differ, the presence of this common moiety suggests a potential for shared chemical reactivity or pharmacological properties. []

          9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one

          • Compound Description: This compound, specifically its potassium salt, is clinically used as an anti-asthma agent. []
          • Relevance: Although structurally distinct from 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one shares the tetrazole moiety. This common feature might indicate a potential for shared chemical reactivity, although their pharmacological targets and activities differ. []
          • Compound Description: This series of compounds, specifically compound 20g ((E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline), acts as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. These compounds exhibit potent anti-diabetic effects in animal models of insulin resistance. []
          • Relevance: These tetrahydroisoquinoline derivatives, like 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, possess a tetrazole ring. The presence of this common moiety, known for its diverse biological activities, suggests a potential for shared pharmacological properties, although their specific targets and mechanisms of action may differ. []
          Overview

          4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is an organic compound characterized by the presence of a tetrazole ring, which is notable for its diverse biological activities and applications in medicinal chemistry. This compound is classified as an amino acid derivative due to its carboxylic acid and amine functional groups. Its molecular formula is C5H8N4O2C_5H_8N_4O_2, and it has a molecular weight of 156.14 g/mol.

          Synthesis Analysis

          Methods

          The synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid can be approached through various methods. One effective method involves a one-pot multi-component reaction, which allows for the efficient synthesis of tetrazole derivatives. This method typically utilizes sodium azide and various aldehydes or ketones under specific conditions such as microwave irradiation or in the presence of catalysts like iron oxide nanoparticles to enhance yields .

          Technical Details

          In a typical synthesis route, a combination of an aldehyde, malononitrile, and sodium azide undergoes a [3+2] cycloaddition reaction to form the tetrazole ring. The reaction conditions can be optimized for temperature and time to achieve maximum yield. For instance, utilizing microwave-assisted techniques can significantly reduce reaction times while improving product yields .

          Molecular Structure Analysis

          Structure

          The molecular structure of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid features a butanoic acid chain attached to a tetrazole moiety. The tetrazole ring consists of four nitrogen atoms and one carbon atom arranged in a five-membered ring structure.

          Chemical Reactions Analysis

          Reactions

          4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid can participate in various chemical reactions due to its functional groups:

          • Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents to form nitro derivatives.
          • Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
          • Substitution: The compound can undergo nucleophilic substitution reactions where hydrogen atoms on the tetrazole ring are replaced by other functional groups.

          Technical Details

          Common reagents used in these reactions include sodium azide for substitutions and various oxidizing agents for oxidation processes. These reactions are crucial for modifying the compound's properties for specific applications.

          Mechanism of Action

          The mechanism of action for 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid primarily involves its interaction with biological targets such as enzymes and receptors. The tetrazole moiety provides bioisosteric properties that enable it to mimic carboxylic acids in biochemical pathways.

          Process

          Upon administration or incorporation into biological systems, the compound may interact with specific receptors or enzymes involved in metabolic processes. This interaction can lead to various biological effects depending on the target site.

          Data

          Research indicates that tetrazole derivatives exhibit a range of pharmacological activities including antibacterial and anticancer properties due to their ability to modulate enzyme activity .

          Physical and Chemical Properties Analysis

          Physical Properties

          4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is typically a white crystalline solid at room temperature. Its melting point and solubility characteristics are crucial for its application in pharmaceuticals.

          Chemical Properties

          The chemical properties include:

          • Solubility: Soluble in water and polar organic solvents.
          • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions or in the presence of strong acids or bases.

          Relevant data indicates that this compound exhibits high nitrogen content which is beneficial for applications requiring energetic materials .

          Applications

          Scientific Uses

          4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid has several applications across various scientific fields:

          • Medicinal Chemistry: It serves as a building block for synthesizing more complex drug candidates with potential antibacterial and anticancer activities.
          • Biochemical Research: The compound’s ability to interact with enzymes makes it valuable in studying metabolic pathways and enzyme kinetics.
          • Material Science: Its high nitrogen content allows it to be explored in developing new materials with specific energetic properties suitable for applications in explosives or propellants .
          Introduction to Tetrazole-Containing Bioactive Compounds

          Role of Tetrazole Moieties in Medicinal Chemistry

          The tetrazole ring system—a five-membered heterocycle comprising four nitrogen atoms and one carbon atom—has emerged as a privileged scaffold in rational drug design due to its unique physicochemical properties and versatile biological activities. Functioning as a metabolically stable bioisostere for carboxylic acid groups, the tetrazole moiety offers significant advantages in drug development, including enhanced lipophilicity, improved bioavailability, and resistance to enzymatic degradation. The tetrazole ring exhibits pKa values (4.5–4.9) remarkably similar to carboxylic acids (4.2–4.4), enabling it to mimic carboxylate groups in molecular recognition while providing superior pharmacokinetic properties. This isosteric replacement strategy has yielded clinically significant drugs across therapeutic areas, particularly in cardiovascular medicine where tetrazole-containing angiotensin II receptor blockers (ARBs) demonstrate optimized receptor binding and metabolic stability [1] [4].

          The biological significance of tetrazole derivatives extends beyond bioisosterism. Structural investigations reveal that tetrazole-containing compounds exhibit potent antifungal activity against clinically relevant pathogens. For instance, 2,5-disubstituted tetrazoles bearing benzothiazole or benzoxazole moieties demonstrate exceptional activity against Candida albicans, achieving 99.00% cell inhibition at concentrations as low as 0.0313 µg/mL. Crucially, these compounds maintain selectivity by showing minimal toxicity toward invertebrate hosts (Galleria mellonella), highlighting their potential as safe antifungal agents [1] [7]. Similarly, hybrid molecules incorporating both tetrazole and triazole pharmacophores exhibit broad-spectrum antifungal activity against Candida species (C. albicans, MIC 0.25 µg/mL; C. parapsilosis, MIC 0.125 µg/mL) and Cryptococcus neoformans (MIC 0.125 µg/mL), outperforming reference drugs like fluconazole while avoiding problematic drug-drug interactions mediated by human CYP3A4 inhibition [1].

          Table 1: Comparative Properties of Carboxylic Acid vs. Tetrazole Moieties

          PropertyCarboxylic AcidTetrazole
          pKa range4.2–4.44.5–4.9
          Hydrogen bonding capacityModerateHigh
          Metabolic susceptibilityHigh (conjugation)Low (resistant)
          Lipophilicity (log P)LowerHigher
          Bioisosteric efficiencyReferenceHigh (>80% cases)

          Historical Context of Tetrazole Derivatives in Drug Development

          The medicinal exploitation of tetrazole chemistry spans over five decades, beginning with seminal discoveries in the late 20th century. The 1980s witnessed a paradigm shift with the development of non-biphenyl tetrazole derivatives as antihypertensive agents, exemplified by telmisartan—a carboxylic acid-containing ARB that paradoxically demonstrated superior receptor affinity compared to its tetrazole analogs. This period also saw SmithKline Beecham's innovative structural refinement of imidazole-based scaffolds, culminating in eprosartan, which featured a trans-5-acrylic acid chain extension that enhanced angiotensin II receptor binding affinity by 40,000-fold over early leads [1].

          The 21st century ushered in an era of structural diversification and mechanistic exploration. Research expanded beyond cardiovascular applications to investigate tetrazole derivatives as anticancer agents. Novel tetrazole derivatives of 3,3'-dimethoxybenzidine (o-dianisidine) demonstrated selective cytotoxicity against diverse cancer cell lines (melanoma HTB-140, lung adenocarcinoma A549, cervical HeLa, colorectal SW620) while sparing normal keratinocytes (HaCaT). These compounds achieved IC₅₀ values in the low micromolar range (5–40 µM) and exhibited selectivity indices exceeding 1.5 for melanoma and colorectal cancer cell lines. Mechanistically, they induced apoptosis through Bcl-2 protein suppression—a key regulator of cancer cell survival—with one derivative (compound 5) causing a "dramatic loss of Bcl-2 protein expression" in treated cells [5]. Concurrently, antifungal research advanced with optimized 2,5-disubstituted tetrazoles that maintained efficacy against azole-resistant Candida strains while demonstrating favorable toxicity profiles in Galleria mellonella models [7].

          Table 2: Historical Milestones in Tetrazole-Based Drug Development

          DecadeDevelopmentTherapeutic Area
          1980sNon-biphenyl tetrazole derivatives (telmisartan)Cardiovascular
          1990sBiphenyl tetrazole ARBs (valsartan analogs)Hypertension
          2000sTetrazole-azole hybrids for antifungal therapyInfectious Diseases
          2010sTetrazole-dianisidine hybrids for cancer therapyOncology
          2020sDual tetrazole-carboxylic acid scaffoldsMultifunctional Agents

          Significance of Carboxylic Acid-Tetrazole Hybrid Scaffolds

          The strategic integration of carboxylic acid and tetrazole moieties within a single molecular architecture represents a sophisticated approach to multitarget ligand design and pharmacokinetic optimization. These hybrid scaffolds exploit complementary physicochemical properties while enabling unique binding interactions with biological targets. The compound 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid exemplifies this approach, featuring a tetrazole ring separated from a terminal carboxylic acid by a flexible butyric acid spacer. This molecular arrangement provides conformational flexibility and dual ionization capacity, allowing simultaneous interactions with distinct binding pockets in target proteins [2] [3].

          Advanced derivatives of this scaffold demonstrate remarkable pharmacological potential. The structurally complex molecule (S)-4-{3-[(S)-3-carboxy-1-(1H-tetrazol-5-yl)-propyl]-ureido}-4-(1H-tetrazol-5-yl)-butyric acid (PubChem CID: 11405975) incorporates dual tetrazole units alongside a dicarboxylic acid system connected through a urea linker. This arrangement creates a highly polarized yet balanced molecular topology capable of multipoint target engagement. Similarly, pharmaceutical metabolites like despentanoylvalsartan ((2S)-3-methyl-2-[[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid) retain both tetrazole and carboxylic acid functionalities while eliminating the parent drug's acyl moiety, resulting in active molecules with optimized distribution profiles [3] [6].

          The synergistic effects of these hybrid systems extend beyond simple additive pharmacology. Molecular modeling reveals that the spatial separation between ionizable groups (typically 6–10 bond lengths) mimics endogenous ligand architectures, enabling optimal interactions with G-protein-coupled receptors and enzymatic active sites. Additionally, the carboxylic acid component can serve as a prodrug enabler—N-acylation of the tetrazole ring generates lipophilic, bioreversible prodrugs with enhanced membrane permeability. This strategy dramatically improved the oral bioavailability of the angiotensin II antagonist BMS-183920 from 11% (diacid form) to 37% (tetrazole-protected prodrug), whereas carboxylic acid protection yielded only 26% bioavailability, underscoring the tetrazole's critical role in absorption [1].

          Table 3: Representative Carboxylic Acid-Tetrazole Hybrid Compounds

          Compound NameMolecular FeaturesBiological Application
          4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acidButanoic spacer, monofunctionalSynthetic intermediate
          (S)-4-{3-[(S)-3-Carboxy-1-(1H-tetrazol-5-yl)propyl]ureido}-4-(1H-tetrazol-5-yl)butyric acidDual tetrazole, urea linker, dicarboxylic acidMultitarget therapeutic candidate
          DespentanoylvalsartanBiphenyl-tetrazole, valine moietyActive metabolite of antihypertensive
          2-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)butanoic acidN-methylated tetrazole, chiral centerChiral building block

          Properties

          CAS Number

          1266476-55-4

          Product Name

          4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid

          IUPAC Name

          4-(2H-tetrazol-5-yl)butanoic acid

          Molecular Formula

          C5H8N4O2

          Molecular Weight

          156.145

          InChI

          InChI=1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2,(H,10,11)(H,6,7,8,9)

          InChI Key

          LALQGOMCBXAJNM-UHFFFAOYSA-N

          SMILES

          C(CC1=NNN=N1)CC(=O)O

          Solubility

          not available

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.